3-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(4-thiophen-3-ylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIDNQNMRHQYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C11H13N3S
- Molecular Weight : 221.32 g/mol
- CAS Number : 1866125-77-0
Synthesis
The synthesis of this compound typically involves the coupling of thiophene derivatives with pyrazole intermediates. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated a series of pyrazole derivatives against various bacterial strains, revealing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. aeruginosa | 12 |
Table 1: Antimicrobial activity results from a related study .
Anti-inflammatory Activity
In vitro studies have shown that this class of compounds can reduce inflammation markers, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These effects suggest potential applications in treating inflammatory diseases.
Cytotoxicity and Apoptosis Induction
Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis through various pathways, including caspase activation.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized and tested a range of thiophene-pyrazole derivatives, including the target compound. The results indicated that several derivatives exhibited effective antimicrobial activity against E. coli and S. aureus, with some compounds showing greater efficacy than standard antibiotics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that treatment with these compounds significantly decreased LPS-induced inflammation in macrophage cells, highlighting their potential for therapeutic use in conditions like rheumatoid arthritis .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in inflammatory pathways or bacterial cell wall synthesis. Molecular docking studies suggest that these compounds can form stable interactions with target proteins, enhancing their biological efficacy .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 3-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. Studies have suggested that thiophene-containing compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Antimicrobial Properties
The antimicrobial activity of thiophene and pyrazole derivatives has been documented in various studies. Compounds with similar structures have displayed effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics .
Organic Electronics
Thiophene derivatives are widely used in organic electronics due to their conductive properties. The incorporation of this compound into organic semiconductor materials could enhance the performance of devices such as organic solar cells and field-effect transistors (FETs). Research indicates that thiophene-based materials exhibit improved charge transport properties, which are essential for efficient device operation .
Sensors
The unique electronic properties of thiophene compounds make them suitable for sensor applications. For example, they can be utilized in the development of chemical sensors for detecting gases or biomolecules due to their sensitivity and selectivity .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
Case Study 2: Organic Electronics
Research conducted on thiophene-based polymers demonstrated that incorporating pyrazole moieties could improve the charge mobility within organic semiconductors. This advancement has implications for the development of more efficient organic photovoltaic cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyridine replaces thiophene; cyclopropylamine and methyl groups are present.
- Synthesis : Prepared via coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine (17.9% yield) .
- Properties : Melting point = 104–107°C; characterized by $^1$H/$^13$C NMR and HRMS. Lower yield suggests steric challenges with the cyclopropyl group.
- Comparison : The pyridine ring may enhance hydrogen bonding vs. thiophene’s hydrophobic interactions.
3-[5-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Structure : Trifluoromethyl (CF$_3$) and dimethylpyrazole substituents.
- Properties : Molecular weight = 347.35; purity = 95% .
- Comparison : The electron-withdrawing CF$_3$ group increases lipophilicity and metabolic stability compared to the thiophene analog.
3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Thiophene Positional Isomers
4-Thiophen-2-yl-1H-pyrazol-5-amine
- Structure : Thiophene at the pyrazole’s 2-position.
- Properties : CAS 91447-40-4; used in unspecified biological studies .
- Comparison: Thiophen-2-yl vs.
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
Amine Chain Modifications
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride
- Structure : Naphthalene-oxy and N-methyl groups.
- Properties : A duloxetine analog; molecular weight = 333.88 (hydrochloride salt) .
- Comparison : The naphthalene group enhances π-stacking but may reduce blood-brain barrier penetration vs. the simpler propan-1-amine chain.
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Structure : Fluorophenyl and imidazole-pyrimidine groups.
- Properties: Molecular weight = 311.36; characterized by SMILES notation .
- Comparison : The fluorophenyl group introduces electronegativity, while the imidazole-pyrimidine moiety adds hydrogen-bonding capacity.
Key Findings and Implications
- Electronic Effects : CF$_3$ and chloro substituents enhance stability but may reduce solubility .
- Stereochemical Influence : Thiophen-3-yl vs. 2-yl positional isomers show distinct electronic profiles impacting target binding .
- Synthetic Challenges : Bulky groups (e.g., cyclopropyl) correlate with lower reaction yields .
- Pharmacological Potential: The target compound’s balance of thiophene (hydrophobicity) and amine (solubility) positions it as a versatile scaffold for CNS drug development .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The most common method for pyrazole synthesis involves reacting 1,3-diketones with hydrazines. For 4-thiophen-3-yl substitution, a thiophene-functionalized diketone precursor is required.
Procedure :
- Synthesis of 3-(thiophen-3-yl)pentane-2,4-dione :
- Cyclocondensation with Hydrazine :
Optimization :
- Use of anhydrous hydrazine improves regioselectivity for the 4-position.
- Acid catalysts (e.g., HCl) accelerate cyclization but may reduce yields due byproduct formation.
Introduction of the Propan-1-amine Side Chain
Nucleophilic Substitution
The pyrazole nitrogen at the 1-position is alkylated using 3-bromopropan-1-amine.
Procedure :
- Synthesis of 3-bromopropan-1-amine Hydrobromide :
- Alkylation of 4-(thiophen-3-yl)-1H-pyrazole :
Challenges :
Mitsunobu Reaction
For hydroxylated intermediates, the Mitsunobu reaction offers an alternative pathway.
Procedure :
- Synthesis of 1-hydroxy-4-(thiophen-3-yl)-1H-pyrazole :
- Mitsunobu Coupling with Propan-1-amine :
Advantages :
- Avoids alkylation byproducts.
- Compatible with acid-sensitive substrates.
Alternative Synthetic Routes
Cross-Coupling Functionalization
Late-stage introduction of the thiophen-3-yl group via Suzuki-Miyaura coupling.
Procedure :
- Synthesis of 4-bromo-1-(3-aminopropyl)-1H-pyrazole :
- Suzuki-Miyaura Coupling with Thiophen-3-ylboronic Acid :
Benefits :
- Enables modular synthesis with diverse boronic acids.
- High regioselectivity and functional group tolerance.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole H-3), 7.45 (dd, J = 5.0 Hz, 1H, thiophene H-2), 7.20 (d, J = 3.0 Hz, 1H, thiophene H-4), 4.30 (t, J = 6.5 Hz, 2H, N-CH₂), 2.75 (t, J = 6.5 Hz, 2H, CH₂NH₂), 1.85 (quin, J = 6.5 Hz, 2H, CH₂).
- HRMS : m/z calculated for C₁₀H₁₂N₃S [M+H]⁺: 206.0753; found: 206.0756.
Q & A
Q. What experimental and computational approaches validate conflicting hypotheses about the compound’s binding mode to biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina with cryo-EM or crystal structures (PDB) to predict binding poses.
- Alanine Scanning Mutagenesis : Test critical residues in enzyme active sites to confirm hydrogen-bonding or π-π interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
